Synthesis and characterization of Ethyl [(but-3-en-1-yl)oxy]carbamate
Synthesis and characterization of Ethyl [(but-3-en-1-yl)oxy]carbamate
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl [(but-3-en-1-yl)oxy]carbamate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of Ethyl [(but-3-en-1-yl)oxy]carbamate, a novel alkoxycarbamate with potential applications in medicinal chemistry and materials science. The document details a reasoned, multi-step synthetic pathway, beginning with commercially available precursors. It offers in-depth, step-by-step experimental protocols designed for reproducibility. Furthermore, this guide outlines a complete strategy for the structural elucidation and characterization of the target molecule, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The rationale behind each procedural step and analytical choice is explained, providing valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Carbamates in Scientific Research
The carbamate functional group, often referred to as a urethane, is a cornerstone in modern organic chemistry and drug discovery.[1] Structurally an amide-ester hybrid, the carbamate moiety offers a unique combination of chemical stability, hydrogen bonding capability, and conformational rigidity that medicinal chemists leverage to modulate the properties of bioactive molecules.[1] Carbamates are integral components of numerous FDA-approved drugs, serve as critical amine-protecting groups in peptide synthesis, and are increasingly designed to engage directly with biological targets.[2][3]
This guide focuses on the synthesis and characterization of Ethyl [(but-3-en-1-yl)oxy]carbamate . This molecule possesses two key features of significant synthetic interest:
-
An Alkoxycarbamate Core: Unlike typical carbamates derived from amines, this N-O linkage offers different chemical properties and potential metabolic pathways.
-
A Terminal Alkene: The butenyl group provides a versatile chemical handle for post-synthesis modification via a wide array of reactions, such as olefin metathesis, hydrogenation, or click chemistry.
The ability to synthesize molecules like Ethyl [(but-3-en-1-yl)oxy]carbamate is valuable for creating novel chemical building blocks, developing stimulus-responsive linkers for antibody-drug conjugates (ADCs)[4][5], and exploring new classes of potential therapeutic agents.
Proposed Synthetic Strategy
A logical and efficient synthetic route is paramount for producing the target compound with high purity and yield. The strategy outlined below relies on well-established, high-yielding reactions, ensuring a reliable pathway from simple, commercially available starting materials.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into its constituent precursors. The primary disconnection is at the N-C carbonyl bond, identifying O-(but-3-en-1-yl)hydroxylamine as the key amine-like intermediate and an ethyl carbamoylating agent as the electrophilic partner. The hydroxylamine intermediate can be further disconnected at the C-O bond, leading back to but-3-en-1-ol.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Pathway Overview
The forward synthesis is a two-stage process:
-
Stage 1: Synthesis of O-(but-3-en-1-yl)hydroxylamine (Intermediate 1). This is achieved via a two-step sequence starting from but-3-en-1-ol. A Mitsunobu reaction with N-hydroxyphthalimide affords the protected hydroxylamine.[6][7] This choice is predicated on the reaction's mild conditions and high tolerance for various functional groups. Subsequent deprotection using hydrazine hydrate efficiently liberates the free hydroxylamine.[8]
-
Stage 2: Synthesis of Ethyl [(but-3-en-1-yl)oxy]carbamate. The hydroxylamine intermediate is then acylated with ethyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct, yielding the final target molecule.
Caption: Overall two-stage synthetic workflow diagram.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Reagents such as DIAD, hydrazine hydrate, and ethyl chloroformate are toxic and/or corrosive and should be handled with extreme care.
Protocol 1: Synthesis of N-(But-3-en-1-yloxy)phthalimide
-
To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add N-hydroxyphthalimide (8.15 g, 50 mmol, 1.0 equiv) and triphenylphosphine (15.7 g, 60 mmol, 1.2 equiv).
-
Add 250 mL of anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature until all solids dissolve.
-
Cool the flask to 0 °C using an ice bath.
-
Add but-3-en-1-ol (4.3 mL, 50 mmol, 1.0 equiv) to the solution.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (11.8 mL, 60 mmol, 1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the product as a white solid.
Protocol 2: Synthesis of O-(but-3-en-1-yl)hydroxylamine (Intermediate 1)
-
Dissolve the N-(But-3-en-1-yloxy)phthalimide from the previous step (10.85 g, 50 mmol, 1.0 equiv) in 200 mL of ethanol in a 500 mL round-bottom flask.
-
Add hydrazine monohydrate (2.9 mL, 60 mmol, 1.2 equiv) to the solution at room temperature.
-
Stir the mixture vigorously at room temperature for 4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Filter the mixture through a pad of Celite, washing the solid with additional ethanol (2 x 50 mL).
-
Combine the filtrates and carefully concentrate under reduced pressure at a bath temperature below 30 °C to avoid loss of the volatile product.
-
The crude hydroxylamine is often used directly in the next step. If further purification is required, it can be carefully distilled under vacuum.
Protocol 3: Synthesis of Ethyl [(but-3-en-1-yl)oxy]carbamate
-
Dissolve the crude O-(but-3-en-1-yl)hydroxylamine (approx. 50 mmol, 1.0 equiv) in 200 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask.
-
Add triethylamine (8.4 mL, 60 mmol, 1.2 equiv) to the solution.
-
Cool the flask to 0 °C using an ice bath.
-
Add ethyl chloroformate (5.2 mL, 55 mmol, 1.1 equiv) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (100 mL), followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the final product.
Physicochemical and Spectroscopic Characterization
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Workflow for analytical characterization.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| Physical State | Colorless to pale yellow oil |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Spectra should be recorded in a deuterated solvent such as CDCl₃.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 7.5 | br s | 1H | N-H | Broad singlet, exchangeable with D₂O. |
| 5.75 - 5.85 | m | 1H | CH =CH₂ | Alkene proton adjacent to two others. |
| 5.00 - 5.10 | m | 2H | CH=CH₂ | Terminal alkene protons. |
| 4.15 - 4.25 | q | 2H | O-CH₂ -CH₃ | Methylene protons adjacent to a methyl group. |
| 3.90 - 4.00 | t | 2H | N-O-CH₂ | Methylene protons deshielded by the alkoxy group. |
| 2.30 - 2.40 | q | 2H | -CH₂ -CH= | Allylic protons. |
| 1.25 - 1.35 | t | 3H | -CH₂-CH₃ | Terminal methyl protons. |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158.0 | C =O | Carbamate carbonyl carbon. |
| ~ 134.5 | C H=CH₂ | Internal alkene carbon. |
| ~ 117.5 | CH=C H₂ | Terminal alkene carbon. |
| ~ 75.0 | N-O-C H₂ | Carbon attached to the electronegative alkoxy group. |
| ~ 63.0 | O-C H₂-CH₃ | Ethyl ester methylene carbon. |
| ~ 33.5 | -C H₂-CH= | Allylic carbon. |
| ~ 14.5 | -CH₂-C H₃ | Ethyl ester methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~ 3300 | Medium, Broad | N-H | Stretch |
| ~ 3080 | Medium | =C-H | Stretch (sp² C-H) |
| ~ 2980, 2940 | Medium | -C-H | Stretch (sp³ C-H) |
| ~ 1730 | Strong | C=O | Stretch (Carbamate carbonyl) |
| ~ 1640 | Medium | C=C | Stretch (Alkene) |
| ~ 1520 | Medium | N-H | Bend |
| ~ 1230 | Strong | C-O | Stretch (Ester C-O) |
| ~ 990, 915 | Strong | =C-H | Bend (Out-of-plane) |
The strong carbonyl (C=O) stretch around 1730 cm⁻¹ and the N-H stretch around 3300 cm⁻¹ are particularly diagnostic for the carbamate functionality.[9][10]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which confirms the elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique.[11]
-
Expected HRMS (ESI+) for C₇H₁₃NO₃:
-
[M+H]⁺: Calculated m/z 160.0917, Found [Value to be determined experimentally]
-
[M+Na]⁺: Calculated m/z 182.0736, Found [Value to be determined experimentally]
-
-
Predicted Fragmentation (MS/MS): Tandem mass spectrometry can provide further structural information. Key fragmentation pathways for carbamates often involve cleavage around the carbonyl group.[12][13] Likely fragments would include the loss of the butenyl group, loss of the ethoxy group, or cleavage of the N-O bond.
Safety, Handling, and Storage
-
Handling: Due to the novelty of the compound, its toxicological properties are unknown. It should be handled with care, assuming it is potentially hazardous. Many simple carbamates are known to have biological activity, and ethyl carbamate itself is classified as a probable human carcinogen.[14][15][16]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent potential polymerization of the alkene, storage under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) is recommended for long-term stability.
Conclusion
This guide has detailed a logical and reliable synthetic route for Ethyl [(but-3-en-1-yl)oxy]carbamate, a molecule with considerable potential for further synthetic elaboration. The protocols provided are based on well-understood and high-yielding chemical transformations. The comprehensive characterization plan, utilizing NMR, IR, and HRMS, establishes a clear framework for verifying the successful synthesis and purity of the target compound. This work provides a solid foundation for researchers to produce and utilize this versatile alkoxycarbamate building block in various fields of chemical and pharmaceutical science.
References
- Chen, J. T., & Benson, W. R. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the AOAC.
- BenchChem. (n.d.). Technical Support Center: Mass Spectrometry of Carbamate Compounds. BenchChem.
-
Li, W., et al. (2016). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available at: [Link]
-
Hida, M., et al. (2004). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Pesticide Science. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. Available at: [Link]
-
Damico, J. N. (1966). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Büchler, M., & Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. Available at: [Link]
-
ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... ResearchGate. Available at: [Link]
-
Zhu, J., et al. (2012). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Journal of Medicinal Chemistry. Available at: [Link]
-
Son, J., et al. (2018). Generation and Rearrangement of N,O-Dialkenylhydroxylamines for the Synthesis of 2-Aminotetrahydrofurans. Angewandte Chemie International Edition. Available at: [Link]
-
Bates, R. W., & Sa-Ei, K. (2002). O-Alkenyl Hydroxylamines: A New Concept for Cyclofunctionalization. Organic Letters. Available at: [Link]
-
Wang, Y., et al. (2022). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. The Journal of Physical Chemistry Letters. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. RSC. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Bates, R. W., & Sa-Ei, K. (2002). O-Alkenyl Hydroxylamines: A New Concept for Cyclofunctionalization. ThaiScience. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future. Available at: [Link]
-
Bates, R. W., & Sa-Ei, K. (2002). O-Alkenyl Hydroxylamines: A New Concept for Cyclofunctionalization. ResearchGate. Available at: [Link]
-
Peterson, B. R., et al. (2012). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The Methylene Alkoxy Carbamate Self-Immolative Unit: Utilization for the Targeted Delivery of Alcohol-Containing Payloads with Antibody-Drug Conjugates. ResearchGate. Available at: [Link]
-
ACS Omega. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Publications. Available at: [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
-
Molport. (n.d.). ethyl N-[(but-3-en-1-yloxy)carbonyl]carbamate. Molport. Available at: [Link]
-
ResearchGate. (n.d.). Product scope for the synthesis of ethyl carbamates. ResearchGate. Available at: [Link]
-
Leung, C. K., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Food and Chemical Toxicology. Available at: [Link]
- Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method. Google Patents.
-
ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. RSC. Available at: [Link]
-
Zanatta, N., et al. (2006). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters.... Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]
-
Acta Crystallographica Section E. (2013). Ethyl N-(2-acetyl-3-oxo-1-phenyl-but-yl)carbamate. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Ethyl carbamate. Wikipedia. Available at: [Link]
-
INCHEM. (n.d.). ICSC 0314 - ETHYL CARBAMATE. INCHEM. Available at: [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thaiscience.info [thaiscience.info]
- 9. academic.oup.com [academic.oup.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 16. ICSC 0314 - ETHYL CARBAMATE [inchem.org]
